2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid
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Overview
Description
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol . This compound features a pyrrole ring substituted with a tosyl group and an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid typically involves the condensation of pyrrole derivatives with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride . The reaction conditions are mild and yield good to excellent results.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and green chemistry approaches, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrole ring can participate in various chemical reactions due to its electron-rich nature, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-3-yl)acetic acid: This compound lacks the tosyl group but shares the pyrrole and acetic acid moieties.
N-tosylpyrrole: Similar in structure but without the acetic acid group.
Pyrrole-2-carboxylic acid: Contains a carboxylic acid group attached to the pyrrole ring.
Uniqueness
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid is unique due to the presence of both the tosyl and acetic acid groups, which provide distinct reactivity and versatility in chemical synthesis. The tosyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
1017789-74-0 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-7-6-11(9-14)8-13(15)16/h2-7,9H,8H2,1H3,(H,15,16) |
InChI Key |
WIMHMDZINBLLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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